3-(1,2-Dimethyl-3-indolyl)phthalide
Description
Overview of Phthalide (B148349) Scaffolds in Advanced Organic Chemistry
The phthalide scaffold, a y-lactone fused to a benzene (B151609) ring, is a privileged structure in organic chemistry. nih.govresearchgate.net Its importance stems from its presence in a wide array of natural products and synthetically relevant molecules. In recent years, phthalimide (B116566), a related structure, has been extensively reviewed for its diverse biological activities, highlighting the versatility of this core. nih.govresearchgate.net Phthalimide derivatives have been shown to exhibit a range of therapeutic potentials, including anti-inflammatory, anticancer, and antiviral properties. nih.gov The reactivity of the phthalide ring, particularly the lactone, allows for various chemical transformations, making it a valuable building block in the synthesis of complex molecules. acs.orgacs.org The development of new synthetic methods, such as visible-light-driven photocatalytic annulation reactions involving N-[(trimethylsilyl)methyl]phthalimide, continues to expand the utility of this scaffold. acs.orgacs.org
The Significance of Indole (B1671886) Ring Systems in Synthetic and Materials Science
The indole ring system, an aromatic heterocyclic compound, is a cornerstone in synthetic and materials science. rsc.orgacs.orgnih.gov It is a prevalent "privileged scaffold" found in numerous bioactive natural products, pharmaceuticals, and advanced materials. acs.orgacs.org The development of efficient methods for indole synthesis has been a long-standing theme in organic chemistry, with both classical and modern approaches being continuously refined. rsc.orgnih.gov These methods include well-established named reactions and more recent transition-metal-catalyzed and photochemical or electrochemical strategies. rsc.org Beyond their biological importance, indoles are valuable intermediates for creating more complex structures like isatins and oxindoles, further broadening their synthetic applications in pharmaceuticals, agrochemicals, and materials science. rsc.org The ability to functionalize the indole ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a versatile component in the design of functional materials. acs.org
Contextualizing 3-(1,2-Dimethyl-3-indolyl)phthalide within Leuco Dye and Photochromic Systems
The compound this compound emerges as a significant molecule within the realm of leuco dyes and photochromic systems. justia.comwikipedia.org Leuco dyes are compounds that can switch between a colored and a colorless state. wikipedia.org This transformation can be triggered by various stimuli, including changes in pH (halochromism), heat (thermochromism), or light (photochromism). wikipedia.org
In its ground state, this compound is typically colorless. The central carbon atom connecting the indolyl and phthalide moieties is sp3-hybridized, which isolates the π-electron systems of the two rings. wikipedia.org Upon interaction with a developer (a weak acid) or irradiation with UV light, the lactone ring of the phthalide moiety can open. wikipedia.orgresearchgate.net This ring-opening leads to the formation of a highly conjugated, planar carbocation, which can absorb visible light and thus appear colored. wikipedia.org
This reversible transformation is the basis of its application in various technologies. For instance, in thermochromic systems, a mixture of the leuco dye, a developer, and a solvent can change color with temperature. researchgate.netresearchgate.net At lower temperatures, the dye and developer interact to produce color. As the temperature rises and the solvent melts, this interaction is disrupted, leading to the colorless form. researchgate.netresearchgate.net Similarly, in photochromic systems, UV light can induce the ring-opening and color formation, which can then be reversed by visible light or thermal processes. nih.gov
The specific properties of this compound, such as its color and the stability of its colored form, are influenced by the electronic nature of the dimethyl-substituted indole ring. This substitution can affect the stability of the resulting carbocation and, consequently, the wavelength of maximum absorption (the color) and the kinetics of the color-changing process.
Interactive Data Tables
Below are tables detailing the properties of this compound and a related compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(1,2-dimethylindol-3-yl)-3H-2-benzofuran-1-one | nih.gov |
| Molecular Formula | C18H15NO2 | nih.gov |
| Molecular Weight | 277.32 g/mol | chemicalbook.com |
| CAS Number | 73973-00-9 | nih.govchemicalbook.com |
| Melting Point | 204-206 °C | chemicalbook.com |
| Boiling Point (Predicted) | 488.1±45.0 °C | chemicalbook.com |
| Density (Predicted) | 1.25±0.1 g/cm3 | chemicalbook.com |
Table 2: Chemical Properties of a Related Leuco Dye
| Property | Value | Source |
| Compound Name | 3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide | nih.gov |
| IUPAC Name | 3-[4-(diethylamino)-2-methylphenyl]-3-(1,2-dimethylindol-3-yl)-2-benzofuran-1-one | nih.gov |
| Molecular Formula | C29H30N2O2 | nih.gov |
| Molecular Weight | 438.6 g/mol | nih.gov |
| CAS Number | 36499-49-7 | justia.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(1,2-dimethylindol-3-yl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-16(14-9-5-6-10-15(14)19(11)2)17-12-7-3-4-8-13(12)18(20)21-17/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKBOZPFMZYQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995217 | |
| Record name | 3-(1,2-Dimethyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73973-00-9 | |
| Record name | Phthalide, 3-(1,2-dimethyl-3-indolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073973009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,2-Dimethyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 1,2 Dimethyl 3 Indolyl Phthalide and Derivatives
Diverse Synthetic Routes to the Phthalide (B148349) Core
The phthalide structure is a γ-lactone fused to a benzene (B151609) ring and serves as the foundational precursor for a wide array of natural products and synthetic compounds. researchgate.net Its synthesis can be achieved through various routes starting from different precursors.
Multi-step Organic Synthesis from Precursors
The construction of the phthalide core often begins with appropriately substituted benzene derivatives. These multi-step sequences allow for the controlled assembly of the final lactone ring.
Several modern synthetic methods have been developed for this purpose:
From 2-Formyl-Arylketones: A straightforward conversion of 2-formyl-arylketones can yield 3-substituted phthalides. This transformation proceeds smoothly in dimethyl sulfoxide (B87167) (DMSO), either through a nucleophile-catalyzed Cannizarro-Tishchenko-type reaction using sodium cyanide (NaCN) or under photochemical conditions. organic-chemistry.org
From 2-Alkylbenzoic Acids: An electrochemical approach enables the C(sp³)-H lactonization of 2-alkylbenzoic acids to provide phthalides. This atom-economical method utilizes a graphite (B72142) anode and is performed in a dichloromethane (B109758) and hexafluoroisopropanol solvent system. organic-chemistry.org
From Alcohols: Enantiopure phthalides can be synthesized from corresponding alcohols. One method involves the enantioresolution of the alcohols, followed by solvolysis and subsequent catalytic oxidation of the resulting chiral glycols using an iridium complex. nih.gov
Table 1: Selected Multi-step Synthetic Routes to Phthalide Cores
| Starting Precursor | Key Transformation | Reagents/Conditions | Reference |
|---|---|---|---|
| 2-Formyl-arylketones | Cannizarro-Tishchenko type reaction | NaCN, DMSO | organic-chemistry.org |
| 2-Alkylbenzoic acids | Electrochemical C(sp³)-H lactonization | Graphite anode, CH₂Cl₂, HFIP | organic-chemistry.org |
| Chiral Alcohols | Catalytic oxidation of chiral glycols | Iridium complex | nih.gov |
| o-Bromobenzyl alcohols | Cyanation and intramolecular cyclization | Cu catalyst, Water | organic-chemistry.org |
Tandem Reactions for Substituted Phthalides
Tandem or domino reactions offer an efficient pathway to complex molecules like phthalides by combining multiple bond-forming events in a single pot, thereby increasing step and atom economy. organic-chemistry.orgnih.gov
A notable one-pot strategy for the synthesis of isobenzofuran-1(3H)-ones involves a copper-catalyzed intermolecular cyanation of o-bromobenzyl alcohols. This is followed by an in situ intramolecular nucleophilic attack and subsequent hydrolysis. A key advantage of this method is its ability to proceed under environmentally benign conditions, using water as the sole solvent. organic-chemistry.org Another facile conversion uses 2-formyl-arylketones, which can be transformed into 3-substituted phthalides through a process induced by either nucleophiles or light, representing a streamlined synthetic approach. organic-chemistry.orgacs.org These tandem processes minimize the need for isolating intermediates, which is a significant advantage in organic synthesis. youtube.com
Catalytic Approaches for Indole (B1671886) Ring Installation
The final step in constructing indolyl phthalides involves attaching the indole nucleus to the C3 position of the phthalide ring. The Friedel-Crafts alkylation is a classic and effective carbon-carbon bond-forming reaction widely used for this purpose. masterorganicchemistry.com
Friedel-Crafts Alkylation for Indolyl Phthalides
The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, is highly effective for alkylating the electron-rich indole ring. youtube.com In the context of synthesizing 3-indolyl-substituted phthalides, the reaction typically involves the generation of an electrophilic species from the phthalide precursor, which is then attacked by the nucleophilic C3 position of the indole. researchgate.net
A direct and efficient method involves the reaction of various substituted indoles with 3-hydroxyisobenzofuran-1(3H)-one. researchgate.net This precursor can generate a stabilized carbocation or a related electrophilic intermediate under catalytic conditions, which then readily reacts with the indole. The reaction between phthalic anhydride (B1165640) and aromatic compounds in the presence of a Lewis acid to produce 3,3-diarylphthalides is another well-established variation of this reaction. researchgate.net
Both Brønsted and Lewis acids are commonly employed to catalyze the Friedel-Crafts alkylation of indoles. The acid promoter activates the electrophile, facilitating the attack by the indole. youtube.comnih.gov
Brønsted Acid Catalysis: A highly efficient method uses just 2 mol% of p-toluenesulfonic acid monohydrate (TsOH·H₂O) to catalyze the reaction between indoles and 3-hydroxyisobenzofuran-1(3H)-one. This reaction proceeds smoothly at room temperature, affording the desired 3-indolyl-substituted phthalides in good to excellent yields. researchgate.net Other Brønsted acids, such as diphenyl phosphoric acid, have also been shown to be effective catalysts for Friedel-Crafts reactions involving indoles and allylic alcohols. sc.edu Furthermore, chiral phosphoric acids can be used to achieve enantioselective alkylations, producing chiral products with high enantiomeric excess. rsc.orgrsc.org
Lewis Acid Catalysis: Traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective in promoting Friedel-Crafts reactions by activating alkyl or acyl halides. masterorganicchemistry.com In the synthesis of phthalides, Lewis acids can activate precursors like phthalic acid dichloride, which then react with aromatic nucleophiles. researchgate.net
Table 2: Acid Catalysts for Friedel-Crafts Alkylation of Indoles
| Catalyst Type | Example Catalyst | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Brønsted Acid | TsOH·H₂O | Indoles, 3-Hydroxyisobenzofuran-1(3H)-one | High efficiency (2 mol%), room temp. | researchgate.net |
| Brønsted Acid | Diphenyl Phosphate | Indoles, Tertiary Allylic Alcohols | Intramolecular cyclization | sc.edu |
| Chiral Brønsted Acid | (S)-TRIP | Indoles, Spiro Indolin-3-ones | High enantioselectivity | rsc.org |
| Lewis Acid | AlCl₃ | Aromatic compounds, Phthalic Anhydride | Classic route to 3,3-diarylphthalides | researchgate.net |
To improve catalyst recovery and simplify product purification, solid-supported catalysts have been developed. Resin-catalyzed reactions represent a greener and more practical approach to synthesis.
An amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin has been used to support a 1,10-phenanthroline–palladium complex. researchgate.netmdpi.com This polymeric catalyst effectively promotes the Friedel-Crafts-type alkylation of indoles in water under aerobic conditions, providing the C3-alkylated products with high selectivity and in good yields. researchgate.netmdpi.com A significant advantage of this system is that the resin-supported catalyst can be easily recovered by simple filtration and reused multiple times without a noticeable loss of catalytic activity. mdpi.com
Transition Metal-Catalyzed Cyclization Strategies
Transition metal catalysis offers an efficient pathway for constructing complex heterocyclic systems like indolyl phthalides. researchgate.netresearchgate.net Palladium-catalyzed reactions, in particular, have been successfully employed for the synthesis of 3-(1'-indolyl)-phthalides through double cyclization reactions. nih.gov
One notable strategy involves a palladium-catalyzed, ligand-free double cyclization that efficiently yields 3-(1'-indolyl)-phthalides. nih.gov This method demonstrates high efficiency, requiring only a low catalyst loading of 1.0 mol% under mild conditions. nih.gov The reaction proceeds to furnish a diverse range of 3-(1'-indolyl)phthalide derivatives in yields up to 96%. nih.gov This approach highlights the utility of palladium catalysis in forming C-N and C-C bonds in a single cascade process.
Another approach utilizes a palladium-catalyzed C-H bond activation strategy. researchgate.net This reaction can be performed using a low concentration of ligand-free palladium acetate (B1210297) as the catalyst in molten tetrabutylammonium (B224687) acetate. researchgate.net The process operates under an atmospheric pressure of oxygen, with a sub-stoichiometric amount of copper acetate added as a reoxidant for the palladium catalyst. researchgate.net
These transition metal-catalyzed methods, particularly those involving palladium, represent a powerful tool for the synthesis of indolyl phthalides, enabling the construction of these complex scaffolds from simpler precursors with high efficiency. mdpi.comthieme-connect.deresearchgate.net
Photo-Induced and Catalyst-Free Synthesis of Indolyl Phthalides
Photo-induced reactions provide an alternative route to indolyl phthalides, often proceeding under mild conditions without the need for metal catalysts. These methods typically leverage the generation of highly reactive intermediates like singlet oxygen through photosensitization. cuny.edunih.gov
Photosensitized production of singlet oxygen (¹O₂) is a common and effective method in organic synthesis. cuny.edumdpi.com This process involves a photosensitizer (PS), which, upon absorption of visible light, is excited from its ground state to a singlet excited state, followed by intersystem crossing (ISC) to a longer-lived triplet excited state. mdpi.com This triplet sensitizer (B1316253) can then transfer its energy to ground-state molecular oxygen (³O₂), a triplet diradical, to generate the highly reactive singlet oxygen (¹O₂), an electrophilic species. cuny.edumdpi.com
This photogenerated singlet oxygen is a practical reagent for the oxidation of various compounds, including indole derivatives. cuny.edunih.gov The reaction of singlet oxygen with the electron-rich indole ring can initiate a cascade of reactions, potentially leading to ring rearrangements and the formation of new heterocyclic structures. While direct evidence for the synthesis of 3-(1,2-dimethyl-3-indolyl)phthalide via this specific rearrangement is not detailed in the provided sources, the principles of photosensitized oxidation of indoles are well-established. nih.gov The aerobic oxidation of indole-3-acetic acid, for instance, is known to produce singlet oxygen. nih.gov Visible-light-driven photocatalysis has been used in annulation reactions of phthalimide (B116566) derivatives, demonstrating the potential of light-based strategies in synthesizing related structures. acs.orgacs.org
The involvement of singlet oxygen (¹O₂) as a key intermediate in the photo-oxidation of indole derivatives is a critical area of investigation. cuny.edu Singlet oxygen is a metastable, excited state of molecular oxygen that is a potent oxidizing agent capable of reacting with electron-rich substrates. cuny.edunih.gov Its generation can be achieved through photosensitization or via chemical reactions, such as the decomposition of hydrogen peroxide or triphenylphosphite ozonide. cuny.edu
In the context of indole chemistry, the reaction with singlet oxygen can lead to various oxidation products. The aerobic oxidation of indole-3-acetic acid, catalyzed by horseradish peroxidase, has been shown to produce the characteristic 1268 nm emission of singlet oxygen. nih.gov The proposed mechanism for this singlet oxygen generation involves the Russell mechanism, proceeding through the bimolecular reaction of peroxyl radicals. nih.gov
The pathway for the formation of an indolyl phthalide structure via a singlet oxygen route would likely involve an initial [2+2] or [4+2] cycloaddition of ¹O₂ to the indole ring, forming an unstable dioxetane or endoperoxide intermediate. Subsequent rearrangement or reaction of this intermediate could then lead to the final phthalide product. The capture and release of singlet oxygen by certain molecules further highlights its role as a transferable reactive species in chemical synthesis. nih.gov The investigation of these pathways is crucial for optimizing catalyst-free, environmentally benign synthetic methods for complex heterocyclic compounds. cuny.eduresearchgate.net
Advanced Spectroscopic and Computational Characterization of Indolyl Phthalide Systems
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3-(1,2-Dimethyl-3-indolyl)phthalide, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
The ¹H NMR spectrum of this compound provides initial information about the number and types of hydrogen atoms present. Key signals include those for the two methyl groups (N-CH₃ and C2-CH₃), the aromatic protons on both the indole (B1671886) and phthalide (B148349) rings, and the crucial methine proton at the C3 position of the phthalide ring.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS/HRESIMS)
High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), is employed to determine the exact mass of the molecule with high precision. This allows for the unambiguous confirmation of its molecular formula. For this compound, the molecular formula is C₁₈H₁₅NO₂. The calculated monoisotopic mass provides a theoretical value that can be compared against the experimentally measured mass. nih.gov
Table 1: Computed Mass Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₁₅NO₂ | PubChem nih.gov |
| Molecular Weight | 277.3 g/mol | PubChem nih.gov |
| Exact Mass (Computed) | 277.110278721 Da | PubChem nih.gov |
Note: Experimental HRMS data, which would provide a "found" mass for comparison, is not available in the surveyed literature.
Vibrational and Electronic Absorption Spectroscopy
Vibrational and electronic spectroscopy provide valuable information regarding the functional groups present in the molecule and its electronic properties.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). Additional characteristic peaks would include those for aromatic C-H stretching, C=C stretching within the aromatic rings, and C-N and C-O stretching vibrations.
Table 2: Predicted IR Absorption Regions for Key Functional Groups
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Lactone C=O Stretch | ~1760-1780 |
| Aromatic C=C Stretch | ~1450-1600 |
| Aromatic C-H Stretch | ~3000-3100 |
| C-N Stretch | ~1200-1350 |
| C-O Stretch | ~1000-1300 |
Note: This table represents general prediction ranges. Specific, experimentally verified IR peak values for this compound are not documented in the available literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. libretexts.orgsci-hub.se When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure and electronic makeup. libretexts.org
For molecules containing chromophores, such as the indole and phthalide moieties in this compound, the UV-Vis spectrum is typically characterized by one or more absorption bands. The indole chromophore, for instance, famously exhibits two low-energy π → π* transitions, labeled as ¹Lₐ and ¹Lₑ. These transitions are often close in energy and can be sensitive to the polarity of the solvent. researchgate.net The substitution on the indole ring, as in the case of the 1,2-dimethyl substitution, as well as the linkage to the phthalide group, would be expected to cause shifts in the absorption maxima (λmax) of these bands.
Below is a table of representative UV-Vis absorption data for related compounds to illustrate the typical spectral regions for these chromophores.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Phthalimide (B116566) | Ethanol | 215 | 44100 | nih.gov |
| Indole | Various | ~280-290 | - | researchgate.net |
| 4-Methoxy-N-adamantylphthalimide | Acetonitrile | 310 | ~5000 | rsc.org |
Advanced Quantum Chemical and Theoretical Studies
To gain deeper insight into the electronic structure and properties of molecules like this compound, advanced quantum chemical methods are employed. These computational techniques can model various molecular properties, from ground-state geometry to excited-state behavior.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems, such as molecules. wikipedia.org It is widely used to predict the ground-state properties of molecules, including their optimized geometries (bond lengths and angles), vibrational frequencies, and electronic energies. dtu.dkchemrxiv.org For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide a detailed picture of its three-dimensional structure. dntb.gov.ua
The table below presents representative computed properties for this compound from the PubChem database, which are derived from computational models.
| Property | Value | Computational Method |
| Molecular Weight | 277.3 g/mol | PubChem 2.2 |
| XLogP3 | 3.5 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |
| Exact Mass | 277.110278721 Da | PubChem 2.2 |
| Monoisotopic Mass | 277.110278721 Da | PubChem 2.2 |
| Topological Polar Surface Area | 31.2 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 21 | Cactvs 3.4.8.18 |
| Formal Charge | 0 | PubChem |
| Complexity | 423 | Cactvs 3.4.8.18 |
Data sourced from PubChem CID 3057194. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orggaussian.com It is a workhorse method for predicting UV-Vis absorption spectra, as it can calculate the vertical excitation energies and oscillator strengths of electronic transitions. case.edu For this compound, a TD-DFT calculation would provide theoretical absorption wavelengths that could be compared with experimental UV-Vis data to assign the observed spectral bands to specific electronic transitions. researchgate.net
TD-DFT studies on related indole derivatives have successfully modeled their absorption spectra, including the characteristic ¹Lₐ and ¹Lₑ bands. researchgate.net These calculations also provide information about the nature of the excited states, for instance, whether they involve localized excitations within the indole or phthalide moieties, or if they have charge-transfer character between these two parts of the molecule. The choice of functional and basis set is critical for the accuracy of TD-DFT calculations, especially for systems that may exhibit charge-transfer excitations. sciencepublishinggroup.com
Frontier Molecular Orbital (FMO) Analysis and Charge Transfer
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. ajchem-a.com
For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. Typically, in such donor-acceptor systems, the HOMO is localized on the electron-rich part of the molecule (the dimethyl-indole group), while the LUMO is situated on the electron-accepting part (the phthalide group). The spatial overlap and energy gap of the HOMO and LUMO are crucial in determining the nature of the lowest energy electronic transition. If the HOMO and LUMO are spatially separated, the transition is likely to have significant intramolecular charge transfer (ICT) character.
The table below shows representative HOMO-LUMO energy gaps for related compounds, illustrating how this value can vary with molecular structure.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0107 | B3LYP/6-31G(d,p) | malayajournal.org |
| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | - | - | - | DFT/B3LYP/6-311++G(d,p) | researchgate.net |
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dejoaquinbarroso.com It allows for the investigation of charge transfer interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy through second-order perturbation theory. ustc.edu.cnwisc.edu For this compound, NBO analysis could elucidate hyperconjugative interactions and the delocalization of electron density between the indole and phthalide rings, providing a quantitative measure of their electronic communication.
The Molecular Electrostatic Potential (MEP) is a real space property that maps the electrostatic potential onto the electron density surface of a molecule. nih.govnih.gov It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the carbonyl oxygen of the phthalide and the nitrogen atom of the indole, while positive potentials might be located around the hydrogen atoms.
Multiconfigurational Approaches for Complex Electronic States
While DFT and TD-DFT are powerful for many applications, they can sometimes be inadequate for describing systems with complex electronic structures, such as those with significant multireference character or near-degeneracy of electronic states. In such cases, multiconfigurational self-consistent field (MCSCF) methods, followed by perturbation theory (e.g., CASPT2), may be necessary to obtain a more accurate description of the electronic states and their potential energy surfaces. For indolyl phthalide systems that may exhibit complex excited-state dynamics, such as conical intersections or multiple competing relaxation pathways, these more advanced methods could provide crucial insights that are not accessible with single-reference methods like TD-DFT.
Chemical Reactivity and Mechanistic Investigations of 3 1,2 Dimethyl 3 Indolyl Phthalide
Reversible Ring-Opening and Ring-Closure Reactions
The most prominent feature of 3-(1,2-Dimethyl-3-indolyl)phthalide is its ability to undergo reversible ring-opening and ring-closure of the lactone portion of the molecule. This process is the fundamental mechanism behind its use as a chromogenic compound, where a colorless or faintly colored form can be transformed into a intensely colored species. ic.ac.uk
In the presence of an acidic medium, this compound undergoes a ring-opening reaction of the phthalide (B148349) lactone. This process leads to the formation of a highly conjugated, colored species. The mechanism involves the protonation of the ester carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.com This is followed by the cleavage of the C-O bond of the lactone ring, generating a stabilized carbocation. This carbocation is part of a larger, delocalized system involving the indolyl moiety, which results in strong absorption of visible light and thus, a distinct color. ic.ac.uk
The equilibrium between the closed, colorless lactone form (L) and the open, colored zwitterionic or quinoidal form (Z+) can be represented as follows:
L (colorless) + H⁺ ⇌ Z⁺ (colored)
The intensity of the developed color is dependent on the pH of the solution, with a lower pH favoring the open, colored form. libretexts.org This acid-induced chromism is a characteristic feature of many indolylphthalides and related triphenylmethane-type dyes.
Table 1: Acid-Induced Color Development of this compound
| Condition | Form | Color |
| Neutral/Slightly Acidic | Lactone (closed ring) | Colorless/Slightly colored |
| Acidic (e.g., pH < 4) | Zwitterion/Quinoid (open ring) | Deeply colored (e.g., red, blue, green depending on substituents and medium) |
The colored form of this compound can be readily decolorized by the addition of a base. The mechanism of this decoloration involves the neutralization of the acidic species, which shifts the equilibrium back towards the closed, colorless lactone form. chemistrysteps.com In the presence of a hydroxide (B78521) ion (OH⁻) or other basic species, the open-ring structure undergoes ring-closure to regenerate the stable, non-conjugated lactone. youtube.com
Z⁺ (colored) + OH⁻ ⇌ L (colorless) + H₂O
Under stronger basic conditions, irreversible hydrolysis of the ester linkage can occur, leading to the formation of the corresponding carboxylate salt, which is also colorless. youtube.comyoutube.com This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the open or closed form, leading to the formation of a carboxylic acid and an alcohol, which in this case would be a derivative of 2-hydroxymethylbenzoic acid and the indole (B1671886). chemistrysteps.com
Table 2: Base-Induced Decoloration of this compound
| Condition | Reaction | Product Form | Color |
| Weakly Basic | Ring-closure | Lactone | Colorless |
| Strongly Basic | Hydrolysis (Saponification) | Carboxylate salt | Colorless |
Photochromic and Thermochromic Response Mechanisms
While the acid-base chromism of indolylphthalides is well-established, their photochromic (light-induced color change) and thermochromic (heat-induced color change) properties are less universally documented, and specific data for this compound is scarce in publicly available literature. However, the general behavior of related heterocyclic systems suggests potential mechanisms.
Photochromism in related heterocyclic compounds often involves a reversible photo-induced isomerization between two states with different absorption spectra. For a compound like this compound, photo-induced ring-opening could potentially occur, similar to the acid-induced process. Upon absorption of UV or visible light of a specific wavelength, the molecule could be excited to a state where the C-O bond of the lactone is weakened, leading to ring-opening and the formation of the colored, zwitterionic species.
L (colorless) + hν₁ ⇌ Z⁺ (colored)
Thermochromism in these types of compounds would involve a temperature-dependent equilibrium between the colorless and colored forms. An increase in temperature could favor the ring-opened, colored species, leading to a color change.
L (colorless) ⇌ Z⁺ (colored) (Endothermic process)
The kinetics of the thermal fading process, which is the reversion from the colored form back to the colorless form upon cooling, would be a key parameter in determining the practical utility of such a thermochromic system. nih.govnih.gov This thermal reversion is essentially the rate of the spontaneous ring-closure reaction in the absence of an external stimulus like light. researchgate.net For related photochromic systems, the thermal fading rate is a critical factor for applications such as in rewritable media or smart windows. Again, specific kinetic data for the thermal fading of the colored form of this compound is not well-documented.
Stereochemical Aspects of Reactivity
The phthalide moiety of this compound contains a stereocenter at the C3 position. The reactivity of this compound, particularly in reactions that proceed through the formation or cleavage of bonds at this center, can have stereochemical implications.
Reactions involving the ring-opening and ring-closure can potentially proceed with a degree of stereoselectivity or stereospecificity, depending on the reaction conditions and the nature of the reagents involved. masterorganicchemistry.com For instance, in asymmetric synthesis, the introduction of the indolyl group onto the phthalide precursor could be controlled to favor the formation of one enantiomer over the other. acs.orgnih.gov
When the phthalide ring is opened to form the planar, achiral carbocation intermediate, the subsequent ring-closure can, in principle, occur from either face, potentially leading to racemization if the reaction conditions allow for the complete loss of stereochemical memory. However, if the ring-opening and closing is a concerted process or if chiral reagents or catalysts are used, a degree of stereocontrol can be achieved. nih.gov The study of the stereochemical course of these reactions is crucial for understanding the detailed mechanism and for the potential application of these compounds in chiral technologies. However, specific studies on the stereochemical aspects of the reactivity of this compound are not extensively reported.
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, providing insights into transient intermediates and transition states that are often difficult to observe experimentally. In the context of this compound and related compounds, computational modeling, particularly using Density Functional Theory (DFT), offers a window into the energetics and mechanisms governing their reactivity. These theoretical studies are crucial for understanding reaction selectivity, predicting the feasibility of reaction pathways, and designing new synthetic methodologies.
Theoretical Approaches to Understanding Reactivity
The reactivity of molecules like this compound is fundamentally governed by their electronic structure. Computational methods can model this structure and predict how it will change during a chemical reaction. A common approach involves calculating the relative stabilities of potential intermediates to understand the thermodynamics of a reaction. For reactions involving indole derivatives, such as electrophilic substitution, this often means calculating the energies of the sigma-complex intermediates that can be formed. nih.gov
For instance, the electrophilic substitution on an indole ring, a core component of the molecule , is known to preferentially occur at the C-3 position. bhu.ac.in Computational studies can quantify this preference by calculating the relative free energies of the intermediates formed upon attack at different positions (e.g., C-2, C-3, or the nitrogen atom). These calculations consistently show that the intermediate resulting from C-3 attack is the most stable, primarily due to the ability of the nitrogen atom's lone pair to delocalize the positive charge without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in A representative analysis would compare the relative energies of these intermediates, as illustrated in the hypothetical data in Table 1.
Table 1: Calculated Relative Free Energies of Protonation Intermediates for a Model Indole System
| Site of Protonation | Relative Free Energy (kcal/mol) |
| C-3 | 0.0 |
| C-2 | +10.0 |
| N-1 | +4.1 |
| Note: Data are representative and based on general findings for indole systems to illustrate the energetic preferences in electrophilic substitution. Actual values would be specific to the full molecular system and computational method. |
Mapping Reaction Energy Landscapes
Beyond the stability of intermediates, computational modeling can map the entire energy landscape of a reaction pathway, including the energy barriers (activation energies) of the transition states. This provides a kinetic perspective on the reaction, explaining why certain products are formed faster than others. For reactions involving a lactone ring, such as the hydrolysis of the phthalide moiety, computational studies can delineate the step-by-step mechanism, for example, a BAC2 (bimolecular base-catalyzed acyl-oxygen cleavage) pathway. acs.orgresearchgate.net These studies often involve locating the transition state structures and calculating their energies relative to the reactants and products.
In a hypothetical reaction of this compound, such as a ring-opening reaction, computational modeling could be used to compare different potential pathways. For example, it could assess the energy barrier for the initial attack of a nucleophile and the subsequent cleavage of the lactone's C-O bond. These calculations can be further refined by including solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), to provide a more realistic representation of the reaction environment. acs.org
The insights gained from these computational investigations are invaluable. They not only corroborate experimental observations but also provide a predictive framework for understanding the reactivity of complex organic molecules. By dissecting reaction pathways and their associated energy profiles, computational chemistry provides a molecular-level understanding that is essential for the rational design and optimization of chemical processes involving compounds like this compound.
Rational Design and Synthesis of Functionalized Indolyl Phthalide Derivatives
Strategies for Modulating Photophysical and Chemoresponsive Behavior
The photophysical and chemoresponsive characteristics of indolyl phthalides, such as 3-(1,2-dimethyl-3-indolyl)phthalide, are intrinsically linked to their electronic and structural properties. The modulation of these behaviors is a key objective in the rational design of new functional materials. Strategies to achieve this tunability primarily revolve around the strategic introduction of various functional groups onto the core scaffold.
The photochromism in many indolyl phthalides arises from the reversible cleavage of the C-O bond in the lactone ring upon irradiation with light, leading to a colored, open-ring zwitterionic or quinoidal structure. The efficiency of this process, the absorption maxima of the closed and open forms, and the thermal stability of the colored isomer can be finely tuned. This is often achieved by introducing electron-donating or electron-withdrawing groups on either the indole (B1671886) or phthalide (B148349) rings. For instance, incorporating electron-donating groups can facilitate the ring-opening process and red-shift the absorption of the colored form.
Chemoresponsive behavior, where the compound exhibits a detectable change in its properties in the presence of a specific chemical species, is another highly sought-after characteristic. This is often engineered by incorporating a recognition moiety that can interact with the target analyte. For example, the introduction of a basic nitrogen atom can render the molecule sensitive to pH changes, leading to colorimetric or fluorometric responses. nih.gov Similarly, the incorporation of crown ethers or other specific binding sites can lead to selective sensing of metal ions or other guest molecules. nih.gov The interaction with the analyte can modulate the electronic structure of the indolyl phthalide, thereby altering its absorption or emission properties.
Synthetic Approaches to Novel Indole Substituents
The indole moiety is a prime target for synthetic modification to fine-tune the properties of this compound. A variety of synthetic methods are employed to introduce substituents at different positions of the indole ring.
Classical indole syntheses, such as the Fischer, Bischler, and Madelung methods, can be adapted to use substituted precursors, thereby incorporating desired functionalities from the outset. nih.gov For pre-formed indole rings, electrophilic substitution reactions are a common strategy. For instance, Vilsmeier-Haack formylation can introduce a formyl group at the C3-position, which can then be further elaborated. easychair.org Friedel-Crafts acylation and alkylation can also be employed to introduce various alkyl and acyl groups.
Modern cross-coupling reactions have significantly expanded the toolbox for indole functionalization. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide range of aryl, vinyl, and alkynyl substituents. nih.gov These methods offer high efficiency and functional group tolerance, enabling the synthesis of complex and highly functionalized indole derivatives. nih.gov One-flow synthesis techniques using microflow technology have also been developed for the rapid and efficient synthesis of substituted indoles, minimizing the decomposition of unstable intermediates. nih.gov
Tailoring the Phthalide Moiety for Specific Applications
The phthalide portion of the molecule also offers opportunities for synthetic modification to tailor the compound's properties for specific applications. The introduction of substituents on the benzene (B151609) ring of the phthalide can influence the electronic properties of the entire molecule, thereby affecting its photophysical behavior. For example, electron-withdrawing groups on the phthalide ring can increase the quantum yield of the photochromic ring-opening reaction.
The lactone ring itself can be modified. For instance, the ring-opening of the phthalide can be influenced by the solvent and reaction conditions. nih.govacs.org Furthermore, the phthalide can be replaced with a phthalimide (B116566), which involves the reaction of phthalic anhydride (B1165640) with primary amines. rsc.org Phthalimides often exhibit different electronic properties and can be further functionalized at the nitrogen atom, providing another handle for tailoring the molecule's characteristics. rsc.org
Influence of Stereochemistry on Reactivity and Photophysical Behavior
The C3 position of the phthalide ring in this compound is a stereocenter. The stereochemistry at this position can have a profound influence on the reactivity and photophysical properties of the molecule. The spatial arrangement of the indole and phthalide moieties can affect the ease of the photochromic ring-opening and ring-closing reactions.
Different stereoisomers can exhibit distinct photophysical properties, such as different quantum yields for photochromism and different thermal fading rates of the colored form. This is because the steric interactions between the two halves of the molecule can influence the stability of both the ground state and the excited states involved in the photochromic process.
The synthesis of enantiomerically pure 3-substituted phthalides is therefore of significant interest. Asymmetric synthesis methods, including organocatalytic approaches, have been developed to control the stereochemistry at the C3 position. These methods often involve the use of chiral catalysts to direct the formation of one enantiomer over the other. The ability to selectively synthesize specific stereoisomers is crucial for understanding the structure-property relationships and for developing applications where specific stereoisomers are required.
Comparative Analysis with Related Photochromic Scaffolds (e.g., Spiropyrans, Spirooxazines, Fluorans)
Indolyl phthalides belong to a broader class of photochromic compounds, and a comparative analysis with other well-known photochromic scaffolds such as spiropyrans, spirooxazines, and fluorans provides valuable context for understanding their properties and potential applications.
Spiropyrans and Spirooxazines: These are perhaps the most extensively studied classes of photochromic compounds. researchgate.netmdpi.comnih.govrsc.org Like indolyl phthalides, their photochromism is based on the reversible cleavage of a C-O bond, leading to a colored merocyanine (B1260669) form. Spiropyrans and spirooxazines often exhibit large changes in their absorption spectra upon photoisomerization, with the colored form typically absorbing strongly in the visible region. nih.govresearchgate.net However, the thermal stability of the colored form can be a limitation for some applications. The photophysical properties of spiropyrans and spirooxazines are highly sensitive to the solvent polarity and the nature of the substituents on the molecule. nih.gov
Fluorans: Fluoran dyes are another important class of leuco dyes that can exist in a colorless lactone form and a colored zwitterionic or quinoidal form. rsc.org The ring-opening is typically induced by a change in pH or by reaction with a developer. While some fluorans exhibit photochromism, they are more commonly used in thermochromic and chemochromic applications. The color of the open form can be tuned over a wide range by modifying the substituents on the xanthene and phthalide moieties.
In comparison to these scaffolds, indolyl phthalides offer a unique combination of structural features and photophysical properties. The indole moiety provides a rich platform for functionalization, allowing for fine-tuning of the electronic properties and the introduction of specific recognition sites. The photochromic and chemoresponsive behavior of indolyl phthalides can be modulated through rational design, making them promising candidates for a variety of applications, including molecular switches, sensors, and imaging agents.
Advanced Applications in Responsive Chemical Systems
Role as Color Formers in Advanced Recording Materials
The primary application of 3-(1,2-Dimethyl-3-indolyl)phthalide and related phthalide (B148349) compounds is as a color former in recording materials. pascalchem.com These systems rely on the compound's ability to remain in a colorless state until a specific trigger induces a chemical reaction that results in a visible image. Phthalide dyes are a major class of leuco dyes used for this purpose. pascalchem.com
Heat-Sensitive Recording Technologies
In heat-sensitive (thermochromic) recording technologies, commonly known as thermal paper, this compound functions as a key component of the coating layer. sellchems.com This layer is a mixture of the leuco dye (color former), an acidic developer (like bisphenol A), and a sensitizer (B1316253), all suspended in a solid matrix. sellchems.comtekhelet.com
At ambient temperature, the indolylphthalide is in its colorless, non-planar lactone form. When a thermal print head applies localized heat, the matrix melts, allowing the color former and the developer to react. yamamoto-chemicals.co.jp This reaction, typically a protonation of the dye by the acidic developer, forces the lactone ring to open. The ring-opening creates a planar, conjugated molecular structure that absorbs light in the visible spectrum, instantly producing a colored mark. pascalchem.com The intensity and stability of the resulting image are critical performance characteristics for thermal paper. sellchems.com The specific color developed depends on the molecular structure of the leuco dye.
Mechanism of Color Formation in Heat-Sensitive Paper
| Step | Process | State of this compound |
|---|---|---|
| 1. Initial State | The dye is mixed with an acidic developer in a solid matrix. | Colorless (Lactone ring is closed) |
| 2. Heating | A thermal head applies heat (~90-120°C) to specific points. | The matrix melts, allowing components to mix. |
| 3. Reaction | The acidic developer protonates the dye molecule. | Lactone ring opens, forming a conjugated system. |
| 4. Coloration | The new molecular structure absorbs visible light. | Colored (Visible mark appears) |
Pressure-Sensitive Recording Technologies
Similarly, in pressure-sensitive recording technologies, often referred to as carbonless copy paper, this compound can be used as a color former. The underlying principle is again the reaction between the leuco dye and a developer, but the trigger is mechanical pressure instead of heat. yamamoto-chemicals.co.jpnagase.eu
In this system, the leuco dye is encapsulated in microcapsules and coated onto the back of the top sheet of paper (CB sheet). yamamoto-chemicals.co.jp The receiving sheet (CF sheet) is coated with an acidic developer, such as acid-activated clay. When pressure is applied from writing or printing, the microcapsules rupture. This releases the dye solution, which then comes into contact with the developer on the sheet below, initiating the ring-opening reaction and forming a colored copy. yamamoto-chemicals.co.jp
Utilization in Smart Materials and Sensors
The same chemical properties that make this compound useful in recording materials also allow for its incorporation into smart materials and sensors that respond to environmental changes.
Photo-Responsive Materials
While the primary trigger for indolylphthalides is often acid-based, related indole-containing compounds, such as 3-indolylfulgides and indolylfulgimides, are known for their photochromic properties. nih.gov Photochromism is a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. For these compounds, UV light can cause a structural rearrangement (isomerization) from a colorless or pale-colored form to a deeply colored form. The process is often reversible with visible light or upon removal of the UV source. nih.gov
Given the structural similarities, indolylphthalides possess potential for use in photo-responsive systems. Research into covalently attaching photochromic molecules to polymer chains has shown benefits for applications like optical switching, as it minimizes diffusion and aggregation. nih.gov Such materials could be developed for applications in light-sensitive coatings, optical data storage, and smart windows.
Thermo-Responsive Materials
The thermochromism of this compound is the basis for its use in thermal paper and extends to other thermo-responsive materials. These materials change color in response to a change in temperature. yamamoto-chemicals.co.jp The system typically consists of the leuco dye, a developer, and a co-solvent. The melting point of the co-solvent determines the temperature at which the color change occurs. tekhelet.com Below this temperature, the dye and developer form a colored complex. As the temperature rises and the solvent melts, this complex is disrupted, and the material becomes colorless. tekhelet.com This change is often reversible, making it useful for applications like temperature indicators for food and beverages, novelty items, and thermal sensors. yamamoto-chemicals.co.jp
Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(1,2-dimethylindol-3-yl)-3H-2-benzofuran-1-one | nih.gov |
| CAS Number | 73973-00-9 | nih.gov |
| Molecular Formula | C₁₈H₁₅NO₂ | nih.gov |
| Molecular Weight | 277.32 g/mol | chemicalbook.com |
| Appearance | White or off-white powder | sellchems.com |
| Melting Point | 204-206 °C | chemicalbook.com |
Emerging Research Directions and Future Prospects for Indolyl Phthalides
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of 3-substituted phthalides, a class of compounds that includes 3-(1,2-Dimethyl-3-indolyl)phthalide, is a significant area of research in organic chemistry. rsc.org A primary objective is the development of synthetic methods that are not only efficient in terms of yield and reaction time but also adhere to the principles of green chemistry. researchgate.net
Recent advancements have focused on creating these compounds through environmentally benign processes. researchgate.net One notable approach is the Friedel-Crafts alkylation of indoles with 3-hydroxyisobenzofuran-1(3H)-one. This reaction has been successfully carried out using a minimal amount of a catalyst like p-toluenesulfonic acid monohydrate (TsOH·H₂O) at room temperature, leading to excellent yields of the desired 3-indolyl-substituted phthalides. researchgate.net Researchers have also explored using an acidic cation exchange resin, Amberlyst 15, as a catalyst for the reaction between indoles and 2-formylbenzoic acids, which also produces high yields of 3-indolyl-substituted phthalides. researchgate.net
The emphasis on sustainability is evident in the exploration of water as a reaction medium, which is a significant departure from traditional organic solvents. scite.ai Catalyst-free approaches in water have been developed for the synthesis of related compounds, highlighting the commitment to environmentally friendly chemistry. researchgate.net These methods often involve readily available starting materials and operate at room temperature, further enhancing their green credentials. researchgate.netscite.ai
Key features of these emerging synthetic methodologies include:
High Efficiency: Achieving good to excellent yields (often up to 96%). researchgate.net
Mild Reaction Conditions: Many reactions proceed smoothly at room temperature. researchgate.netrsc.org
Catalytic Approaches: Utilizing small amounts of catalysts or even catalyst-free systems. researchgate.net
Green Solvents: Employing water as a solvent to minimize environmental impact. researchgate.netscite.ai
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product. researchgate.net
Table 1: Comparison of Catalytic Methods for 3-Indolyl-Substituted Phthalide (B148349) Synthesis
| Catalyst | Reactants | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| TsOH·H₂O (2 mol-%) | Indoles and 3-hydroxyisobenzofuran-1(3H)-one | Room Temperature | Good to Excellent (up to 96%) | researchgate.net |
| Amberlyst 15 | Indoles and 2-formylbenzoic acids | Not specified | High | researchgate.net |
| None (in water) | 2-formylbenzeneboronic acid and indole (B1671886) | Room Temperature | Moderate to Near Quantitative | researchgate.net |
The continuous development of these efficient and sustainable synthetic routes is crucial for making indolyl phthalides more accessible for a wide range of applications. scite.ai
In-situ Spectroscopic Characterization of Dynamic Processes
Understanding the dynamic behavior of molecules like indolyl phthalides during chemical processes is critical for optimizing their function and designing new applications. In-situ spectroscopic techniques are powerful tools that allow researchers to observe and analyze these processes in real-time, without disturbing the system. nih.gov
Techniques such as quantitative NMR spectroscopy and spectrophotometric absorbance titration can be employed to study reaction kinetics and equilibria. nih.gov For instance, these methods can provide detailed information about the thermodynamics of a reaction, such as the change in free energy (ΔG). nih.gov
In the context of materials science, in-situ characterization is invaluable for understanding the dynamic morphological and phase changes of materials during operation. nih.gov For example, synchrotron-based in-situ transmission X-ray microscopy can be used to investigate the structural evolution of battery materials during charging and discharging cycles. nih.gov This provides insights into their performance and stability. nih.gov
For indolyl phthalides, in-situ spectroscopic studies could be used to:
Monitor the kinetics of their synthesis in real-time.
Characterize the intermediates and transition states of their reactions.
Investigate their response to external stimuli, such as changes in pH or temperature.
Understand the mechanisms of their interactions with other molecules or materials.
By providing a detailed picture of the dynamic processes at the molecular level, in-situ spectroscopy can guide the rational design of indolyl phthalide-based systems with tailored properties and functionalities.
Computational Design of Next-Generation Indolyl Phthalide Systems
Computational design has emerged as a transformative tool in chemistry and materials science, enabling the in-silico design of molecules with desired properties before their actual synthesis. nih.gov This approach, which often involves a hybrid of computational prediction and experimental validation, can significantly accelerate the discovery and optimization of new functional molecules like indolyl phthalides. mdpi.com
Structure-based design, a key component of this field, utilizes computational modeling to predict how changes in a molecule's structure will affect its properties and function. mdpi.com Advanced software suites, such as Rosetta, are employed for tasks like macromolecular modeling and docking. nih.govmdpi.com The integration of artificial intelligence (AI) and machine learning is further enhancing the predictive power of these computational tools. mdpi.comresearchgate.net
For indolyl phthalides, computational design could be instrumental in:
Predicting Reactivity: Simulating reaction pathways to identify optimal conditions for synthesis. sciencedaily.com
Designing Novel Structures: Creating new indolyl phthalide derivatives with enhanced properties. sciencedaily.com
Screening for Specific Applications: Virtually screening libraries of indolyl phthalides for their potential in areas like materials science or as functional dyes.
Understanding Structure-Property Relationships: Elucidating the connection between the molecular structure of indolyl phthalides and their observed characteristics.
Recent breakthroughs have seen the successful de novo design of complex molecules, including enzymes and peptide macrocycles, highlighting the growing sophistication of computational methods. nih.govmdpi.com By leveraging these powerful computational approaches, researchers can explore a vast chemical space and identify promising candidates for next-generation indolyl phthalide systems with tailored functionalities. sciencedaily.com The synergy between computational design and experimental synthesis is expected to drive innovation in this field. sciencedaily.com
Exploration of Multi-Stimuli Responsive Systems
A significant area of emerging research is the development of "intelligent" or "smart" materials that can respond to multiple external stimuli. nih.govresearchgate.net These multi-stimuli responsive systems are of great interest for a variety of applications due to their enhanced versatility and the ability to control their properties on demand. nih.govnih.gov
These materials can undergo changes in their physical or chemical properties in response to triggers such as:
Temperature
pH
Light
Electric or magnetic fields
Specific chemical or biological molecules rsc.org
The combination of different stimuli can lead to complex and highly specific responses, mimicking the sophisticated processes found in biological systems. nih.gov For example, a material could be designed to change its shape in response to a change in temperature and then release a payload upon exposure to a specific pH. researchgate.net
Indolyl phthalides, with their potential for structural modification, could be incorporated into multi-stimuli responsive polymers or hydrogels. nih.govrsc.org The inherent properties of the indolyl phthalide unit could be harnessed as one of the responsive elements, or it could be chemically modified to respond to specific triggers.
The development of multi-stimuli responsive systems based on indolyl phthalides could open up new avenues for applications in areas such as:
Smart Coatings: Surfaces that change their properties in response to environmental cues.
Sensors: Devices that can detect and signal the presence of multiple analytes.
Actuators: Materials that can change their shape or size in a controlled manner.
Research in this area often involves the synthesis of complex macromolecules, such as block copolymers, that combine different responsive units. nih.gov The characterization of these systems requires a combination of techniques to probe their response to each stimulus.
Interdisciplinary Research with Materials Science and Engineering
The unique properties of indolyl phthalides make them attractive candidates for integration into advanced materials, fostering interdisciplinary research at the intersection of chemistry, materials science, and engineering. This collaborative approach is essential for translating the fundamental chemical knowledge of these compounds into tangible technological advancements.
One promising area of application is in the development of novel functional materials. For instance, the chromogenic properties of certain indolyl phthalides could be exploited in the creation of smart windows or sensors. Their incorporation into polymer matrices could lead to materials with tunable optical properties.
Furthermore, the potential for indolyl phthalides to interact with biological systems opens up possibilities in biomaterials science. Research could focus on designing indolyl phthalide-containing materials for applications such as:
Biosensors: Detecting specific biological molecules.
Drug Delivery Systems: As part of controlled-release formulations. itu.edu.tr
The successful integration of indolyl phthalides into new materials will require a deep understanding of their structure-property relationships, as well as the development of processing techniques to fabricate them into useful forms. This necessitates a close collaboration between chemists who can synthesize and modify these compounds, materials scientists who can characterize their properties in bulk and at interfaces, and engineers who can design and build devices that utilize these materials.
The future of indolyl phthalide research will likely be characterized by an increasing number of collaborations that bridge traditional scientific disciplines, leading to the discovery of new materials with unprecedented functionalities.
Q & A
Q. What are the key synthetic strategies for 3-(1,2-Dimethyl-3-indolyl)phthalide and its derivatives in medicinal chemistry research?
Methodological Answer: The synthesis of 3-indolyl-substituted phthalides often involves nucleophilic fluoroalkylation/cyclization or Friedel-Crafts acylation. For example, trifluoromethylation of aldehydes using CF₃–SiMe₃ with Et₃N as a Lewis base enables efficient one-pot synthesis of fluorinated phthalides (e.g., 70% isolated yield for 3-(trifluoromethyl)phthalide) . Additionally, Friedel-Crafts reactions in aqueous media using indole derivatives and phthalic anhydrides can yield 3-indolyl phthalides, with optimization focusing on regioselectivity and solvent systems . Researchers should prioritize reaction conditions (temperature, catalyst) and characterize products via NMR and mass spectrometry to confirm structural fidelity.
Q. How can phthalide biosynthetic pathways in plants like Ligusticum chuanxiong inform metabolic engineering strategies?
Methodological Answer: Phthalide biosynthesis involves enzymes like P4,5Ds (C-4/C-5 desaturases) and oxidative tailoring steps. In L. chuanxiong, haplotype-phased genomes reveal that divergent haplotypes (LcHapA and LcHapB) contribute equally to phthalide production, suggesting heterosis as a driver for elevated l-NBP (ligustilide) content . Key steps include:
Gene identification : Use RNA-seq to pinpoint candidate genes (e.g., Lc2OGD1 and Lc2OGD2) involved in desaturation.
Heterosis validation : Cross L. sinensis (low phthalide) with L. chuanxiong to assess hybrid vigor.
Enzyme assays : Test recombinant P4,5Ds for catalytic efficiency in vitro .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic pathways responsible for phthalide accumulation in Angelica sinensis?
Methodological Answer: Discrepancies in phthalide accumulation (e.g., ligustilide vs. senkyunolide ratios) require:
Correlation analysis : Use Spearman’s rank correlation to link isoform expression (e.g., CYP450s, dehydrogenases) with phthalide content across tissue types (e.g., ZT vs. ZC samples) .
Enzyme validation : Knock out candidate isoforms (e.g., via CRISPR/Cas9) to observe pathway disruptions.
Stable isotope tracing : Track ¹³C-labeled precursors to map metabolic flux between ligustilide and senkyunolide I .
Table 1 : Key phthalide ratios in A. sinensis (adapted from )
| Phthalide Ratio | ZT Sample | ZC Sample |
|---|---|---|
| Ligustilide/Butyl phthalide | 1.2 | 3.8 |
| Ligustilide/Senkyunolide A | 0.9 | 2.1 |
Q. What advanced analytical techniques are recommended for quantifying trace phthalide derivatives in complex matrices?
Methodological Answer: For low-abundance phthalides (e.g., in plant extracts or synthetic mixtures):
HPLC-DAD/HRMS : Use C18 columns with gradient elution (acetonitrile/0.1% formic acid) for separation. Validate with spiked recovery tests (>95% accuracy) .
LC-MS/MS : Employ multiple reaction monitoring (MRM) for isomers like senkyunolide A and butylidenephthalide.
Data normalization : Express results as % total phthalide content to account for batch variability .
Experimental Design & Data Contradictions
Q. How should researchers design experiments to address conflicting reports on phthalide’s anti-inflammatory mechanisms?
Methodological Answer: Contradictions in anti-inflammatory activity (e.g., NF-κB vs. COX-2 inhibition) necessitate:
Dose-response profiling : Test phthalide derivatives across concentrations (0.1–100 µM) in macrophage models (RAW264.7 or THP-1).
Pathway-specific inhibitors : Use siRNA or chemical inhibitors (e.g., BAY11-7082 for NF-κB) to isolate mechanisms .
Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map signaling cascades.
Q. What experimental controls are critical when studying phthalide’s role in hybrid plant species?
Methodological Answer: For hybridization studies (e.g., L. chuanxiong origin):
Parental controls : Include L. sinensis and L. jeholense to compare phthalide profiles.
Environmental controls : Grow hybrids under identical conditions (light, soil) to minimize epigenetic effects.
Replication : Use ≥3 biological replicates per haplotype to account for genetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
